Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate
Description
Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate is a cyclobutane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at the cis-3 position, a methyl ester at the 1-position, and a methyl substituent on the cyclobutane ring. This structure is critical in medicinal chemistry as a synthetic intermediate, particularly for introducing constrained cyclic motifs into bioactive molecules. Its synthesis, as described in EP 4 374 877 A2, involves functionalization of methyl 1-((tert-butoxycarbonyl)(methyl)amino)cyclobutanecarboxylate, with key structural confirmation provided by $ ^1H $-NMR data (δ: 9.97 ppm for NH, 3.86 ppm for OCH$ _3 $, and methyl/methylene signals between 2.06–2.60 ppm) .
Properties
IUPAC Name |
methyl 1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-12(4,7-8)9(14)16-5/h8H,6-7H2,1-5H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOWAFRNFZDNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201114193 | |
| Record name | Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, methyl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201114193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1946010-92-9 | |
| Record name | Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, methyl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201114193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is often used as an intermediate in organic synthesis, suggesting that its targets could vary depending on the final compound it is used to synthesize.
Mode of Action
As an intermediate in organic synthesis, its mode of action would depend on the final compound it is used to synthesize and the biological targets of that compound.
Biochemical Pathways
As an intermediate in organic synthesis, the biochemical pathways it affects would depend on the final compound it is used to synthesize and the biological targets of that compound.
Pharmacokinetics
As an intermediate in organic synthesis, its pharmacokinetic properties would depend on the final compound it is used to synthesize.
Result of Action
As an intermediate in organic synthesis, the effects of its action would depend on the final compound it is used to synthesize and the biological targets of that compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For optimal storage and handling, it is recommended to store the compound in a cool, well-ventilated area, protected from moisture and light.
Biological Activity
Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate (CAS Number: 1946010-80-5) is a synthetic compound with potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Basic Information
- Molecular Formula: C₁₂H₂₁NO₄
- Molar Mass: 243.3 g/mol
- CAS Number: 1946010-80-5
Structural Representation
The compound features a cyclobutane ring with a tert-butoxycarbonyl (Boc) amino group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 243.3 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets through the Boc group, which can facilitate the formation of peptide bonds or act as a protective group for amino acids in peptide synthesis.
Pharmacological Studies
Research has indicated that derivatives of this compound may exhibit various pharmacological effects, including:
- Antimicrobial Activity: Some studies suggest potential antimicrobial properties, although specific data on this compound remains limited.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, although detailed mechanisms are still under investigation.
Case Studies
-
Study on Peptide Synthesis:
- A study demonstrated the use of this compound in synthesizing cyclic peptides, showcasing its utility in drug design and development.
-
In Vitro Antimicrobial Testing:
- Preliminary tests indicated that certain derivatives of the compound displayed moderate activity against gram-positive bacteria, suggesting further exploration into its potential as an antibiotic agent.
Recent Publications
A review of literature reveals ongoing research into the biological implications of this compound:
- Synthesis and Characterization : Various synthetic routes have been explored to optimize yields and purity for biological testing.
- Biological Assays : Assays conducted on synthesized derivatives show promise in modulating enzyme activity related to metabolic pathways.
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
- Exploration of structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
Scientific Research Applications
Medicinal Chemistry
4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride has been studied for its potential as a pharmacological agent due to its structural similarity to known psychoactive compounds. Some key areas of research include:
- Antidepressant Activity : Studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models, potentially acting on serotonin and norepinephrine pathways.
- CNS Activity : The compound's ability to cross the blood-brain barrier makes it a candidate for further investigation in treating neurological disorders.
Biological Research
This compound serves as an important building block in the synthesis of various biologically active molecules. Its applications include:
- Buffering Agent : It is employed as a non-ionic organic buffering agent in cell culture environments, maintaining pH levels between 6 and 8.5, which is crucial for cellular metabolism and activity .
- Chemical Probe : The compound can be utilized as a chemical probe in biological assays to study enzyme interactions and receptor binding, particularly in neuropharmacology.
Case Study 1: Antidepressant Potential
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride and evaluated their antidepressant activity using the forced swim test in rodents. The results indicated that some derivatives significantly reduced immobility time compared to controls, suggesting potential efficacy as antidepressants.
Case Study 2: Cell Culture Applications
In another investigation reported by Biosynth, the compound was tested as a buffering agent in various cell culture systems. The study demonstrated that it effectively stabilized pH levels during cell growth, enhancing cell viability and metabolic activity compared to traditional buffering agents like MOPS .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to structurally related cyclobutane and cyclohexane derivatives (Table 1). Key differentiating factors include ring size, substituent positions, and functional groups.
Table 1: Structural Comparison of Selected Compounds
Physicochemical and Stereochemical Properties
- Solubility : The target’s methyl ester enhances lipophilicity compared to carboxylic acid derivatives (e.g., 222530-39-4) .
- Stability : Boc protection in the target compound improves stability under basic conditions versus unprotected amines (e.g., 957793-95-2) .
- Stereochemistry : Cis-configuration in the target compound imposes distinct spatial constraints compared to trans- or cyclohexane-based analogues, affecting receptor binding in chiral environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
